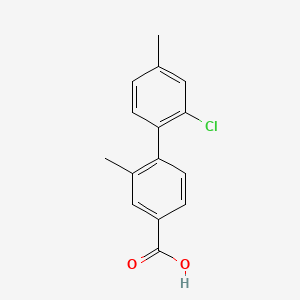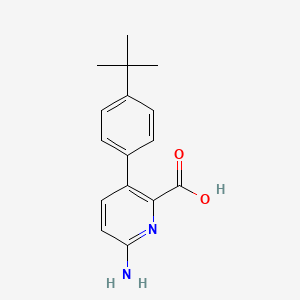
2-Chloro-4-(3-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-(3-fluorophenyl)benzoic acid” is a chemical compound with the linear formula C13H8ClFO2 . It has a molecular weight of 250.66 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC(=O)c1ccc(Cl)cc1F . This indicates that the compound contains a carboxylic acid group (OC(=O)) and a chloro-fluoro-substituted benzene ring (c1ccc(Cl)cc1F).
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is soluble in 95% ethanol, forming a clear to very slightly hazy, colorless to very faintly yellow solution .
Scientific Research Applications
Chemical Synthesis and Biological Activity
2-Chloro-4-(3-fluorophenyl)benzoic acid serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives synthesized from this compound have been evaluated for their anti-convulsant and anti-inflammatory activities, demonstrating significant biological activities supported by in silico molecular docking studies targeting cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016). Furthermore, these derivatives exhibit potential as antibacterial agents, showcasing promising activity in preliminary screenings (Holla et al., 2003).
Advanced Materials Development
The compound has also found utility in the development of high-performance polymers and engineering plastics. Specifically, derivatives have been used in the synthesis of polymers with excellent solubility and thermal properties, making them suitable for applications in optical waveguides (Xiao et al., 2003). Additionally, the synthesis of novel liquid crystal compounds from this acid underscores its versatility in material science, laying a foundation for further exploration of liquid crystal materials (Jin-ping, 2007).
Environmental and Catalytic Applications
In environmental science, the thermodynamic properties of halogenosubstituted benzoic acids, including derivatives of this compound, have been assessed. This research aids in understanding their behavior in the environment and their potential applications in material science and atmospheric assessments (Zherikova & Verevkin, 2019). Additionally, its derivatives have been applied in the development of molecular salts with unique structural properties, demonstrating the role of halogen bonds in crystal stabilization, which is crucial for pharmaceuticals and material science (Oruganti et al., 2017).
Analytical and Sensing Technologies
The compound is instrumental in creating fluorescence probes for detecting reactive oxygen species, offering tools for biological and chemical studies (Setsukinai et al., 2003). This demonstrates its potential in developing analytical techniques and sensing technologies for biomedical research.
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death
Mode of Action
If it does indeed target bcl-2 like its similar compound, it may interact with this protein to influence cell death processes . The specifics of this interaction and the resulting changes would require further investigation.
Biochemical Pathways
If it targets Bcl-2, it could potentially affect pathways related to apoptosis, or programmed cell death
Result of Action
If it acts on Bcl-2, it could potentially influence cell death processes, which could have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-fluorophenyl)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme’s active site .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling by modulating the activity of signaling proteins, such as kinases and phosphatases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it may inhibit the activity of cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound may cause toxicity, leading to adverse effects such as liver damage or disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of fatty acids and their derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with binding proteins, which can facilitate its transport to specific sites within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also be affected by its interactions with other biomolecules, which can direct it to specific sites within the cell .
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKDSXGCSFKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673468 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-82-7 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)









![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)
